3-Bromo-2'-methylbenzophenone
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Overview
Description
3-Bromo-2’-methylbenzophenone: is an organic compound with the molecular formula C14H11BrO . It is a derivative of benzophenone, where a bromine atom is substituted at the 3-position and a methyl group at the 2’-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-methylbenzophenone typically involves the bromination of 2’-methylbenzophenone. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2’-methylbenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzoic acids or ketones.
Reduction: Formation of benzyl alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-2’-methylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a lead compound in the development of new anticancer drugs. Its unique structure allows for modifications that can enhance its biological activity.
Industry: In the material science industry, 3-Bromo-2’-methylbenzophenone is used in the production of polymers and resins. It acts as a photoinitiator in the polymerization process, enabling the formation of high-performance materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2’-methylbenzophenone involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
- 2-Bromo-4’-methylbenzophenone
- 4-Bromo-2’-methylbenzophenone
- 3-Chloro-2’-methylbenzophenone
Comparison: Compared to its analogs, 3-Bromo-2’-methylbenzophenone exhibits unique reactivity due to the position of the bromine and methyl groups. This positional arrangement influences its electronic properties and steric effects, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
(3-bromophenyl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPASTOMTKIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641765 |
Source
|
Record name | (3-Bromophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854020-89-6 |
Source
|
Record name | (3-Bromophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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